N-[4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)phenyl]prop-2-enamide
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Overview
Description
N-[4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)phenyl]prop-2-enamide is a compound that features a complex structure with an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)phenyl]prop-2-enamide typically involves the formation of the oxazole ring followed by the introduction of the phenyl and prop-2-enamide groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced biological or chemical properties .
Scientific Research Applications
N-[4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Mechanism of Action
The mechanism by which N-[4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)phenyl]prop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring and the phenyl group can participate in binding interactions, while the prop-2-enamide group may enhance the compound’s stability and bioavailability. These interactions can modulate biological pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives such as:
- 4-Methyl-1,3-oxazole
- 2-Phenyl-1,3-oxazole
- 4-Methyl-2-phenyl-1,3-oxazole
Uniqueness
N-[4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)phenyl]prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the oxazole ring and the prop-2-enamide group allows for a wide range of interactions and applications that may not be achievable with simpler oxazole derivatives .
Properties
IUPAC Name |
N-[4-methyl-3-(4-methyl-1,3-oxazol-2-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-4-13(17)16-11-6-5-9(2)12(7-11)14-15-10(3)8-18-14/h4-8H,1H2,2-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXXTOWCEDRZHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=C)C2=NC(=CO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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